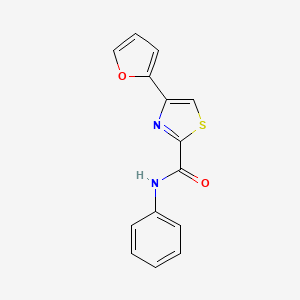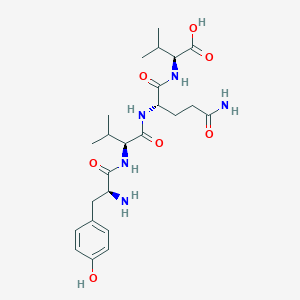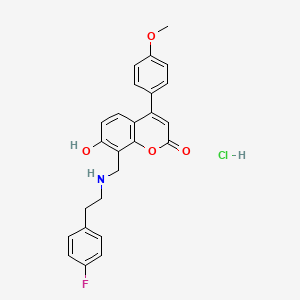![molecular formula C16H17N3OS B12620011 N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-00-3](/img/structure/B12620011.png)
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a tert-butoxyphenyl group attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . The reaction conditions typically involve heating the reaction mixture under reflux with continuous stirring.
Analyse Des Réactions Chimiques
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a potential candidate for the development of new antitubercular agents . Additionally, thienopyrimidine derivatives have been investigated for their anticancer activity, particularly as tyrosine kinase inhibitors, and their ability to induce apoptosis and autophagy in cancer cells .
Mécanisme D'action
The mechanism of action of N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. As an inhibitor of cytochrome bd oxidase, the compound disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion and cell death . In cancer cells, thienopyrimidine derivatives have been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition leads to the induction of apoptosis and autophagy, resulting in the death of cancer cells.
Comparaison Avec Des Composés Similaires
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives These compounds share a similar fused heterocyclic core but differ in the substitution patterns and functional groups attached to the core structureOther similar compounds include N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, which has shown significant activity against Mycobacterium tuberculosis .
Propriétés
Numéro CAS |
917909-00-3 |
|---|---|
Formule moléculaire |
C16H17N3OS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)20-13-7-5-4-6-12(13)19-14-11-8-9-21-15(11)18-10-17-14/h4-10H,1-3H3,(H,17,18,19) |
Clé InChI |
YWWRVJCILQERGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12619944.png)



![1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12619973.png)
![[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate](/img/structure/B12619981.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide](/img/structure/B12619998.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)


